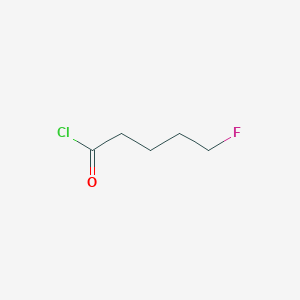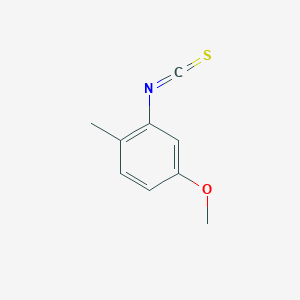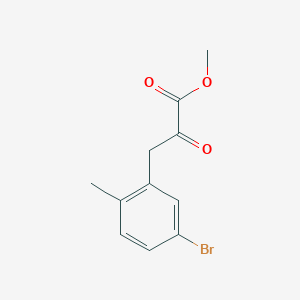
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate typically involves the bromination of a methyl-substituted aromatic compound followed by esterification. One common method starts with the bromination of 2-methylphenol using bromine in the presence of a catalyst to yield 5-bromo-2-methylphenol . This intermediate is then subjected to esterification with methyl 2-oxopropanoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Hydrolysis: The corresponding carboxylic acid and methanol are produced.
Aplicaciones Científicas De Investigación
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(5-chloro-2-methylphenyl)-2-oxopropanoate
- Methyl 3-(5-fluoro-2-methylphenyl)-2-oxopropanoate
- Methyl 3-(5-iodo-2-methylphenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, affecting the compound’s reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |
Clave InChI |
AZFLEVZCHOKCHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)CC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
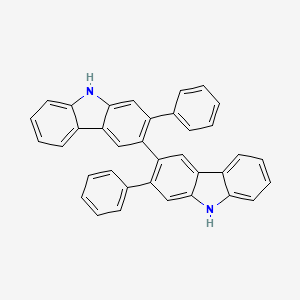
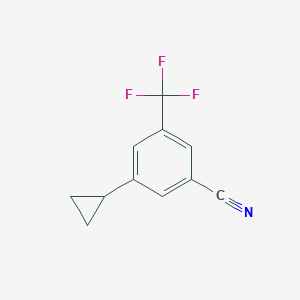
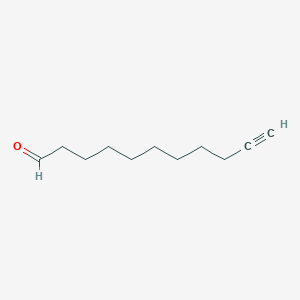

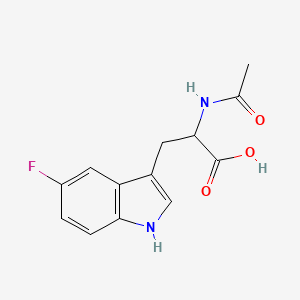

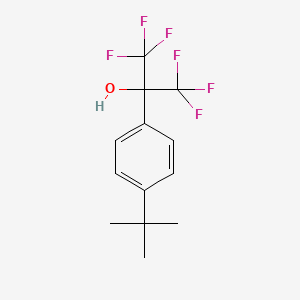
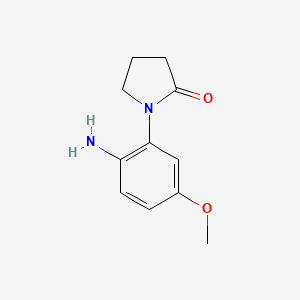
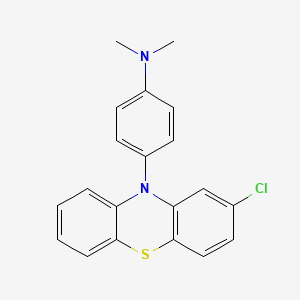
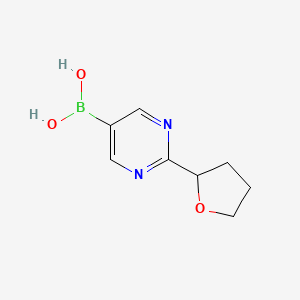
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
